5-(4-ETHOXYPHENYL)-2-MORPHOLINOPYRIDO[2,3-D]PYRIMIDIN-4(3H)-ONE
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Overview
Description
5-(4-Ethoxyphenyl)-2-morpholinopyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ethoxyphenyl)-2-morpholinopyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, such as palladium complexes, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethoxyphenyl)-2-morpholinopyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
5-(4-Ethoxyphenyl)-2-morpholinopyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-ethoxyphenyl)-2-morpholinopyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-(4-Ethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propionic acid
- 2-(5-(4-Ethoxyphenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propionic acid
- 2-(5-(4-Ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propionic acid
Uniqueness
5-(4-Ethoxyphenyl)-2-morpholinopyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its morpholine ring and ethoxyphenyl group contribute to its ability to interact with various biological targets, making it a valuable compound for research and development in medicinal chemistry.
Properties
IUPAC Name |
5-(4-ethoxyphenyl)-2-morpholin-4-yl-3H-pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-2-26-14-5-3-13(4-6-14)15-7-8-20-17-16(15)18(24)22-19(21-17)23-9-11-25-12-10-23/h3-8H,2,9-12H2,1H3,(H,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDXBXRSYIVUTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C3C(=O)NC(=NC3=NC=C2)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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